Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
Overview
Description
“Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to a class of compounds known as benzyloxy carbonyl compounds1. These compounds are often used in organic synthesis1.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Crystal Structure Analysis
- The compound has been studied for its crystal structure, revealing specific molecular configurations and intermolecular hydrogen bonds, which are important for understanding its chemical behavior and potential applications (Burns & Hagaman, 1993).
Synthesis of Constrained Tryptophan Derivatives
- Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate has been utilized in the synthesis of novel tryptophan analogues. These derivatives are significant for studies in peptide and peptoid conformation elucidation (Horwell et al., 1994; Horwell et al., 1995).
Development of Fluorescent Chloride Sensors
- The compound is a precursor in the synthesis of optical chloride sensors, offering potential applications in spectroscopic techniques (Das, Mohar & Bag, 2021).
Role in Folate Metabolism Inhibition
- Derivatives of the compound have been evaluated as inhibitors of folate metabolism, an important aspect in the study of certain types of cancer treatments (Piper et al., 1982).
Anticonvulsant Applications
- Similar compounds have been investigated for their potential as anticonvulsant enaminones, which could offer insights into new treatments for epilepsy (Kubicki, Bassyouni & Codding, 2000).
Study of 1,4-Dihydropyridine Derivatives
- The compound has been used in the study of 1,4-dihydropyridine derivatives, which have calcium-channel antagonist activity. This is significant for the development of drugs that modulate calcium channels (Linden et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFHSVRZULQPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743969 | |
Record name | Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate | |
CAS RN |
1381944-37-1 | |
Record name | Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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